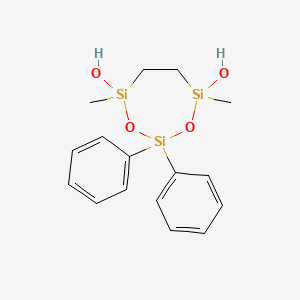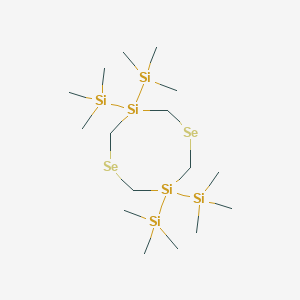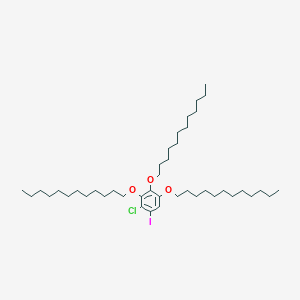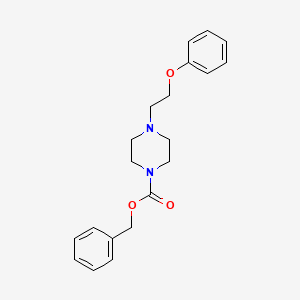methanone CAS No. 918480-34-9](/img/structure/B12622015.png)
[4-(2-Phenylethyl)piperazin-1-yl](pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Phenylethyl)piperazin-1-ylmethanone: is a complex organic compound that features both piperazine and pyrrolidine rings. These structures are often found in various pharmacologically active molecules, making this compound of significant interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethyl)piperazin-1-ylmethanone typically involves the reaction of piperazine derivatives with pyrrolidine derivatives under controlled conditions. One common method includes:
Starting Materials: Phenylethylamine, piperazine, and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Phenylethyl)piperazin-1-ylmethanone may involve:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Using automated systems for purification to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions
4-(2-Phenylethyl)piperazin-1-ylmethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperazine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
4-(2-Phenylethyl)piperazin-1-ylmethanone: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Phenylethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets:
Molecular Targets: It may bind to neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
類似化合物との比較
4-(2-Phenylethyl)piperazin-1-ylmethanone: can be compared with other compounds containing piperazine and pyrrolidine rings:
Similar Compounds:
Uniqueness: The combination of both piperazine and pyrrolidine rings in a single molecule provides unique pharmacological properties, potentially offering advantages in therapeutic applications.
特性
CAS番号 |
918480-34-9 |
|---|---|
分子式 |
C17H25N3O |
分子量 |
287.4 g/mol |
IUPAC名 |
[4-(2-phenylethyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H25N3O/c21-17(19-9-4-5-10-19)20-14-12-18(13-15-20)11-8-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2 |
InChIキー |
FLJDZXQSAQDZMT-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12621940.png)
![4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene](/img/structure/B12621944.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-ethyl-, oxime](/img/structure/B12621949.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12621960.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-](/img/structure/B12621965.png)

![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621972.png)






